methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family. Its molecular formula is C₂₁H₁₈FN₃O₂, derived from the parent carboxylic acid (C₂₀H₁₄FN₃O₃) by esterification of the 4-carboxyl group with methanol . The structure features:
- Pyrazolo[3,4-b]pyridine core: A fused bicyclic system combining pyrazole and pyridine rings.
- Substituents:
- Two cyclopropyl groups at positions 3 and 4.
- A 4-fluorophenyl group at position 1.
- A methyl ester at position 2.
The 4-fluorophenyl moiety enhances lipophilicity and binding affinity to biological targets, while the cyclopropyl groups confer steric stability and metabolic resistance .
Properties
IUPAC Name |
methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-26-20(25)15-10-16(11-2-3-11)22-19-17(15)18(12-4-5-12)23-24(19)14-8-6-13(21)7-9-14/h6-12H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVKTGRYQWFSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC2=C1C(=NN2C3=CC=C(C=C3)F)C4CC4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsIndustrial production methods may involve the use of advanced techniques such as microwave irradiation to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The methyl ester at position 4 is a prime site for nucleophilic substitution or hydrolysis. Under acidic or basic conditions, this group undergoes hydrolysis to form the corresponding carboxylic acid derivative.
| Reaction Type | Conditions | Product | Key Observations |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux, 8–12 hrs | 3,6-Dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | Requires prolonged heating for complete conversion |
| Basic Hydrolysis | NaOH (aq.), 60–80°C, 4–6 hrs | Sodium salt of the carboxylic acid | Faster kinetics compared to acidic conditions |
| Aminolysis | Primary amine, DMF, 80°C, 24 hrs | Corresponding amide derivative | Selective substitution at the ester carbonyl |
Electrophilic Aromatic Substitution (EAS) at the Fluorophenyl Ring
Nucleophilic Attack on the Pyrazolo[3,4-b]pyridine Core
The electron-deficient pyridine ring facilitates nucleophilic substitution at positions activated by adjacent substituents. Cyclopropyl groups at positions 3 and 6 influence regioselectivity.
Cyclopropyl Ring-Opening Reactions
The cyclopropyl groups at positions 3 and 6 are susceptible to ring-opening under strong acidic or oxidative conditions, forming linear alkenes or ketones.
| Reaction Type | Conditions | Products | Mechanism |
|---|---|---|---|
| Acid-Catalyzed | H₂SO₄ (conc.), 100°C, 6 hrs | 3-(Prop-1-en-1-yl) derivative | Protonation followed by ring cleavage |
| Oxidative | O₃, then Zn/H₂O | Ketone formation at former cyclopropyl sites | Ozonolysis of strained C–C bonds |
Photochemical and Thermal Rearrangements
The fused pyrazolo[3,4-b]pyridine system undergoes photochemical rearrangements, influenced by the fluorophenyl and cyclopropyl substituents.
Key Challenges in Reactivity Studies:
-
Steric Hindrance : Bulky cyclopropyl groups limit accessibility to reactive sites.
-
Regioselectivity : Competing directing effects from fluorine and cyclopropyl substituents complicate EAS outcomes.
-
Stability : The ester group is prone to hydrolysis under prolonged storage or harsh conditions.
Scientific Research Applications
Pharmacological Activities
Preliminary studies indicate that methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits promising biological activities. Some key pharmacological applications include:
- Anticancer Activity : Research has shown that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit cancer cell proliferation. For instance, a study indicated that certain derivatives exhibited nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .
- PPAR Agonism : The compound has been studied for its interaction with peroxisome proliferator-activated receptors (PPARs), specifically PPARα. Structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring significantly influence agonistic activity, which could be leveraged for metabolic disorders .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Construction of the Pyrazolo Core : Initial reactions often involve cyclization processes under acidic or basic conditions to form the pyrazolo core.
- Functionalization : Subsequent steps include the introduction of cyclopropyl and fluorophenyl groups through various coupling reactions.
- Purification : High-performance liquid chromatography (HPLC) is commonly employed to achieve high purity levels of the final product.
Advanced synthetic techniques such as microwave-assisted synthesis may also be utilized to enhance yield and reduce reaction times .
Structure-Activity Relationships
Understanding the structure-activity relationships of this compound is essential for optimizing its biological activity. Key factors influencing activity include:
- Steric Bulk : The size and position of substituents on the pyrazole ring significantly affect agonistic activity against PPARα.
- Hydrophobic Interactions : The presence of hydrophobic tails can enhance binding affinity to biological targets.
These insights help guide the design of new derivatives with improved pharmacological profiles .
Mechanism of Action
The mechanism of action of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The precise pathways and molecular targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Modifications and Their Impacts
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogs (Table 1):
Table 1: Structural and Functional Comparison with Analogs
Functional Group Analysis
- 4-Fluorophenyl vs. Halogenated Phenyl Groups: The 4-fluorophenyl group in the target compound improves target binding compared to chlorophenyl or bromophenyl analogs due to optimal electronegativity and van der Waals interactions . Chlorophenyl analogs (e.g., C₂₀H₁₇ClN₃O₂) exhibit higher logP values (3.8 vs.
Cyclopropyl vs. Methyl or Phenyl Groups :
Ester vs. Carboxylic Acid :
- The methyl ester in the target compound improves oral bioavailability compared to the carboxylic acid form (C₂₀H₁₄FN₃O₃), which has higher polarity and lower absorption .
Biological Activity
Methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a synthetic compound belonging to the pyrazolo[3,4-b]pyridine class. Its unique structure, featuring two cyclopropyl groups and a fluorophenyl substituent, positions it as a promising candidate for various biological applications. This article reviews the biological activity of this compound based on recent studies and findings.
- Molecular Formula : CHFNO
- Molecular Weight : 351.37 g/mol
- CAS Number : 1011397-48-0
Preliminary studies suggest that this compound interacts with specific biological targets, potentially modulating cellular signaling pathways. The exact mechanisms are still under investigation but may involve inhibition of key enzymes or receptors involved in various diseases.
Biological Activities
Research has highlighted several biological activities associated with this compound:
-
Anticancer Activity :
- The compound shows potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are critical targets in cancer therapy. In vitro studies have demonstrated its ability to inhibit FGFR kinase activity effectively .
- In vivo evaluations using xenograft models have shown significant antitumor activity, indicating its potential for further development as an anticancer agent .
- Anti-inflammatory Effects :
- Other Biological Activities :
Comparative Analysis
To understand the uniqueness of this compound compared to other compounds in the same class, the following table summarizes key features:
| Compound Name | Molecular Formula | Key Features | Unique Aspects |
|---|---|---|---|
| Methyl 3-cyclopropyl-1-(2-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | CHFNO | Contains one cyclopropyl group | Different substitution pattern |
| Methyl 5-(2-fluorophenyl)-1H-pyrazole-4-carboxylate | CHFNO | Lacks cyclopropane functionality | Simpler structure |
| Methyl 6-cyclopropyl-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | CHFNO | Similar pyrazolo structure | Variation in methyl substitution |
The dual cyclopropane substituents and specific fluorination pattern enhance its biological activity and broaden its application scope compared to simpler derivatives.
Case Studies and Research Findings
Several studies have underscored the potential of pyrazolo[3,4-b]pyridine derivatives:
- A study evaluated a series of substituted pyrazolo[3,4-b]pyridines for their FGFR inhibitory activity and found that certain derivatives exhibited significant potency against cancer cell lines . This suggests that this compound may possess similar or enhanced properties.
- Another research highlighted the synthesis and biological evaluation of pyrazolopyridine derivatives that demonstrated multifaceted medicinal properties including anti-inflammatory and anticancer activities .
Q & A
Basic: What are the key considerations for optimizing the synthesis of methyl 3,6-dicyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
Methodological Answer:
Synthesis optimization should focus on:
- Reaction Conditions : Use microwave-assisted synthesis to reduce reaction time and improve yield, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine derivatives .
- Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance cyclopropane ring formation, critical for the dicyclopropyl substituents .
- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the product from by-products like unreacted fluorophenyl intermediates .
Basic: Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., cyclopropyl protons at δ 1.2–1.8 ppm and fluorophenyl aromatic protons at δ 7.2–7.8 ppm) .
- X-ray Crystallography : Resolves steric effects of dicyclopropyl groups and fluorophenyl orientation, as seen in structurally similar pyrazoline derivatives .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass ± 2 ppm) .
Basic: How does the 4-fluorophenyl group influence the compound’s physicochemical properties?
Methodological Answer:
- Lipophilicity : The fluorine atom increases logP by ~0.5 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Electronic Effects : Fluorine’s electron-withdrawing nature stabilizes the pyrazolo-pyridine core, reducing susceptibility to oxidative degradation .
- Solubility : Fluorophenyl groups decrease aqueous solubility (e.g., <10 µM in PBS), necessitating DMSO or cyclodextrin-based formulations for in vitro assays .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore biological activity?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogen (Cl, Br) or methyl groups at the 3- and 6-positions to assess steric/electronic effects on target binding .
- In Vitro Assays : Use kinase inhibition panels (e.g., EGFR, CDK2) to correlate substituent changes with IC₅₀ shifts .
- Data Analysis : Apply multivariate regression to identify key molecular descriptors (e.g., polar surface area, H-bond donors) linked to activity .
Advanced: What computational methods predict binding affinity with target enzymes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., pyrazolo-pyridine core forming π-π stacking with Phe residues) .
- Molecular Dynamics (MD) Simulations : Simulate 100-ns trajectories in GROMACS to assess stability of cyclopropyl-enzyme van der Waals contacts .
- Free Energy Perturbation (FEP) : Quantify ΔΔG values for fluorine substitution effects on binding .
Advanced: How should researchers address contradictory data regarding solubility and stability?
Methodological Answer:
- Reproducibility Checks : Standardize solvent systems (e.g., PBS pH 7.4 vs. Tris-HCl pH 7.0) and temperature (25°C vs. 37°C) .
- Analytical Validation : Compare HPLC-UV (λ = 254 nm) and LC-MS data to rule out degradation products .
- Controlled Studies : Perform stability assays under inert atmospheres (N₂) to isolate oxidation vs. hydrolysis pathways .
Advanced: What strategies analyze metabolic stability in vitro?
Methodological Answer:
- Liver Microsomal Assays : Incubate with human liver microsomes (HLMs) and NADPH for 60 minutes; monitor parent compound depletion via LC-MS/MS .
- Metabolite Identification : Use UPLC-QTOF to detect hydroxylated cyclopropyl or defluorinated metabolites .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How to confirm the role of dicyclopropyl groups in target interactions?
Methodological Answer:
- Analog Synthesis : Replace cyclopropyl with cyclohexyl or methyl groups to compare steric bulk effects .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to quantify cyclopropyl contributions to affinity .
- Crystallography : Co-crystallize analogs with target enzymes (e.g., kinases) to visualize cyclopropyl-enzyme contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
